molecular formula C22H23N3O4S B2722239 methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 899747-98-9

methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2722239
CAS No.: 899747-98-9
M. Wt: 425.5
InChI Key: PHLPAEASGOBMIB-UHFFFAOYSA-N
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Description

The compound methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic molecule containing multiple functional groups such as ester, amide, thioether, and hydroxyl groups. This molecular structure provides it with unique chemical properties, making it significant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate generally involves a multi-step reaction process:

  • Formation of the Imidazole Core: : Begin with the formation of 5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazole-2-thiol. This step typically involves the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea.

  • Acylation: : The imidazole-thiol intermediate undergoes acylation with 2-chloroacetamide to form the thioacetamido derivative.

  • Esterification: : The final step involves the esterification of the thioacetamido derivative with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial synthesis of this compound would likely follow similar steps, with optimizations for scale, yield, and purity. Specific catalysts, solvents, and reaction conditions would be fine-tuned to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The imidazole ring can undergo reduction reactions under catalytic hydrogenation conditions.

  • Substitution: : The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Palladium on carbon (Pd/C), hydrogen gas.

  • Substitution: : Alkyl halides, under basic conditions.

Major Products

  • Oxidation: : Conversion to corresponding carboxylic acid derivatives.

  • Reduction: : Formation of saturated imidazole derivatives.

  • Substitution: : Introduction of various functional groups at the thioether position.

Scientific Research Applications

Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has various applications:

  • Chemistry: : It serves as an intermediate in organic synthesis, particularly in the development of novel compounds for pharmaceuticals.

  • Biology: : The compound's biological activity can be harnessed in drug discovery, particularly for its potential antimicrobial or anti-inflammatory properties.

  • Medicine: : It is explored for therapeutic uses, potentially as a prodrug or a direct therapeutic agent.

  • Industry: : Used in material science for the development of specialty polymers or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism by which methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate exerts its effects is multifaceted:

  • Molecular Targets: : It interacts with specific enzymes or receptors, potentially modulating their activity.

  • Pathways: : It can influence signaling pathways within cells, leading to changes in cellular responses such as inflammation or proliferation.

Comparison with Similar Compounds

Comparing methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate with similar compounds highlights its unique features:

  • Similar Compounds: : Methyl 4-(2-((5-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate, Ethyl 4-(2-((5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzoate.

  • Uniqueness: : The specific combination of functional groups in the target compound provides unique reactivity and biological activity compared to other imidazole derivatives.

Each compound's distinct structural variations confer different chemical and biological properties, emphasizing the importance of detailed characterization in their application.

Properties

IUPAC Name

methyl 4-[[2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-3-5-16(6-4-15)12-25-19(13-26)11-23-22(25)30-14-20(27)24-18-9-7-17(8-10-18)21(28)29-2/h3-11,26H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLPAEASGOBMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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